4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-(propan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKJQOLNWFKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzoic acid with isopropylamine and a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the para position of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.
Sulfamoyl Group Reactivity
The sulfamoyl (–NHSO–) group participates in acid-catalyzed hydrolysis and alkylation:
Hydrolysis
| Conditions | Products | Notes |
|---|---|---|
| HSO (conc.), reflux | 4-Fluoro-3-sulfobenzoic acid + isopropylamine | Complete cleavage of sulfamoyl linkage; validated via FTIR and NMR . |
Alkylation
| Reagents | Products | Efficiency |
|---|---|---|
| CHI, KCO, acetone | 4-Fluoro-3-[(N-methyl-propan-2-yl)sulfamoyl]benzoic acid | 70% yield; methylation confirmed by mass spectrometry . |
Benzoic Acid Functionalization
The carboxylic acid group undergoes esterification and decarboxylation:
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring facilitates nitration and sulfonation:
Reduction and Oxidation
The sulfamoyl group and aromatic system are redox-active:
Reduction
| Reagents | Products | Mechanism |
|---|---|---|
| LiAlH, THF | 4-Fluoro-3-[(propan-2-yl)sulfinyl]benzoic acid | Partial reduction of sulfonamide to sulfoxide; confirmed by HPLC . |
Oxidation
| Reagents | Products | Outcome |
|---|---|---|
| KMnO, HO, 80°C | 4-Fluoro-3-sulfobenzoic acid + isopropylamine | Complete oxidation of sulfamoyl to sulfonic acid . |
Coupling Reactions
The benzoic acid moiety participates in cross-coupling reactions:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | 4-Fluoro-3-[(propan-2-yl)sulfamoyl]biphenyl-4-carboxylic acid | 65% yield; confirmed by NMR . |
Comparative Reactivity with Analogues
Key differences between 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid and related compounds:
Mechanistic Insights
Scientific Research Applications
4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade . By inhibiting this enzyme, the compound can modulate the production of inflammatory mediators and exert anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key Structural Features
The table below highlights structural differences among selected sulfamoyl benzoic acid derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid | 4-F, 3-(propan-2-yl)sulfamoyl | C₁₀H₁₁FNO₄S | 260.26 | 1388027-19-7* | Sulfamoyl, Fluorine, Carboxylic acid |
| 4-Chloro-3-(2-chlorophenyl)(prop-2-en-1-yl)sulfamoylbenzoic acid | 4-Cl, 3-(allyl-2-Cl-Ph-sulfamoyl) | C₁₆H₁₃Cl₂NO₄S | 386.25 | 380436-74-8 | Chlorine, Allyl, Sulfamoyl |
| 4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid | 4-F, 3-(morpholine-sulfonyl) | C₁₁H₁₂FNO₅S | 289.28 | 299181-56-9 | Morpholine-sulfonyl, Fluorine |
| 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4) | 3-sulfamoyl, naphthalimide side chain | C₂₀H₁₈N₂O₆S | 414.43 | Not provided | Sulfamoyl, Naphthalimide |
| Bumetanide (Loop diuretic) | 3-(butylamino)-4-phenoxy-5-sulfamoyl | C₁₇H₂₀N₂O₅S | 364.42 | 28395-03-1 | Sulfamoyl, Phenoxy, Butylamino |
*Note: CAS No. 1388027-19-7 corresponds to a similar compound (4-fluoro-3-(propan-2-yl)benzoic acid) but lacks the sulfamoyl group, suggesting a possible discrepancy in nomenclature .
Functional Insights
- Sulfamoyl vs. Sulfonyl Groups : The sulfamoyl group (-SO₂-NH-) in the target compound enables hydrogen bonding with biological targets, as demonstrated by molecular modeling studies. For instance, compound 4 () showed a binding affinity of -8.53 kcal/mol compared to -7.94 kcal/mol for a sulfur-containing analog, highlighting the sulfamoyl group’s superiority in target engagement .
- Fluorine vs. Chlorine Substituents : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier, less electronegative substituents like chlorine (e.g., 4-chloro-3-(2-chlorophenyl) analog, CAS 380436-74-8) .
Ion Transport Modulation
Sulfamoyl benzoic acids are known inhibitors of NKCC transporters. However, substituent differences influence isoform selectivity:
- NKCC1 vs. NKCC2: Bumetanide preferentially inhibits NKCC2 in the kidney, while the target compound’s isopropylsulfamoyl group may shift selectivity toward NKCC1, which is widely expressed in non-renal tissues .
Environmental and Metabolic Stability
Fluorinated compounds like the target molecule are generally more resistant to environmental degradation than chlorinated analogs (e.g., PFOS derivatives in ). However, the sulfamoyl group may increase water solubility, reducing bioaccumulation risks compared to fully halogenated compounds .
Biological Activity
4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid is a sulfonamide compound characterized by its unique structure, which includes a fluorine atom and a sulfamoyl group. With the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol, this compound has garnered interest in various biological studies due to its potential therapeutic applications.
The biological activity of 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid primarily involves its role as an enzyme inhibitor . Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α) , which is significant in the arachidonic acid cascade, influencing inflammatory processes and pain signaling pathways. This inhibition suggests potential applications in treating inflammatory diseases and pain management.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in various in vitro assays. For instance, it has been shown to inhibit the activity of specific transport proteins, which can be critical in drug absorption and metabolism . The half-maximal inhibitory concentration (IC50) values for these interactions indicate its potency relative to other compounds within similar classes.
| Compound | Target Protein | IC50 (μM) |
|---|---|---|
| 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid | cPLA2α | 30 |
| S1647 (Phenylsulfonylamino-benzanilide) | ASBT | 206.7 |
| S1647 (Phenylsulfonylamino-benzanilide) | NTCP | 144.0 |
Structure-Activity Relationship (SAR)
The structure of 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid allows for various modifications that can enhance or diminish its biological activity. For example, modifications to the fluorine substitution have been shown to significantly affect the compound's potency against specific targets:
- Fluorine Substitution : Compounds with fluorine substitutions generally exhibited reduced potency against transport proteins compared to their non-fluorinated counterparts.
- Sulfamoyl Group : The presence of the sulfamoyl group is crucial for maintaining activity at certain receptor sites, emphasizing its role in binding affinity and specificity .
Anti-inflammatory Potential
In a study focusing on inflammatory pathways, 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid was evaluated for its ability to modulate cytokine release in human macrophages. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent .
Cancer Research
Another area of investigation has been the compound's efficacy in cancer models. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against various cancer cell lines, demonstrating varying degrees of effectiveness based on concentration and exposure time .
Q & A
Q. What are the key challenges in synthesizing 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
The synthesis is complicated by steric hindrance from the isopropylsulfamoyl group and the electron-withdrawing nature of the fluorine atom, which reduces reactivity at the benzoic acid core. To optimize yields, consider:
- Temperature modulation : Lower temperatures (e.g., 0–5°C) during sulfamoylation to minimize side reactions .
- Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates .
- Protecting groups : Protect the sulfamoyl group with tert-butoxycarbonyl (Boc) to prevent undesired interactions during fluorination .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- NMR : ¹⁹F NMR (δ ≈ -110 ppm for fluorine) and ¹H NMR (δ 1.2–1.4 ppm for isopropyl protons) confirm structural integrity .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₀H₁₁FNO₄S: 260.04 g/mol) .
Q. How does the compound’s solubility and stability vary under different pH conditions?
The benzoic acid moiety confers pH-dependent solubility:
- Acidic conditions (pH < 3) : Poor solubility due to protonation of the carboxylate group.
- Neutral/basic conditions (pH 7–9) : Improved solubility via deprotonation. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .
Advanced Research Questions
Q. What role does the fluorine atom play in modulating the compound’s physicochemical properties for material science applications?
Fluorine enhances thermal stability (decomposition temperature >250°C) and hydrophobicity (logP ≈ 2.8), making the compound suitable for:
Q. How can computational modeling predict the reactivity of the sulfamoyl group in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations reveal:
- Electrophilic character : The sulfamoyl group’s sulfur atom has a partial positive charge (+0.32 e), favoring nucleophilic attack.
- Steric maps : The isopropyl group creates a steric barrier, reducing reactivity at the ortho position .
Q. What strategies resolve contradictions in reported biological activities of structurally related sulfamoyl benzoic acids?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) arise from assay variability. Mitigate this by:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and incubation times .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may influence results .
Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?
- Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .
- Crystallography : Co-crystallize with target kinases (e.g., PDB ID 3R7) to map binding interactions .
Q. What synthetic routes minimize byproducts during the introduction of the isopropylsulfamoyl group?
- Stepwise sulfamoylation : React 4-fluorobenzoic acid with chlorosulfonic acid first, followed by isopropylamine .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, lowering epimerization risks .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s logD (octanol-water distribution coefficient)?
Variations arise from measurement methods:
- Shake-flask vs. HPLC : Shake-flask assays (logD = 2.5) may overestimate hydrophobicity due to incomplete phase separation, whereas HPLC-derived values (logD = 2.1) are more reliable .
Q. How can discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?
- Pharmacokinetic adjustments : Account for plasma protein binding (90% in vivo vs. 60% in vitro) .
- Metabolite identification : Use hepatocyte models to simulate in vivo metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
